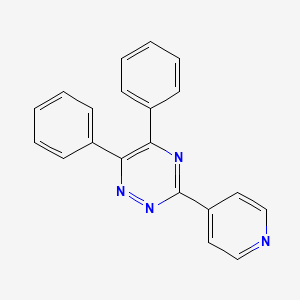

5,6-Diphenyl-3-pyridin-4-yl-1,2,4-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-diphenyl-3-pyridin-4-yl-1,2,4-triazine is a member of 1,2,4-triazines.

Aplicaciones Científicas De Investigación

Complex Formation and Chemistry

- Chemistry of Triazines : The chemistry of triazines, including 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, involves the formation of complexes with metals such as copper(II), ruthenium(II), and rhenium(V) (Kozhevnikov & Kozhevnikov, 2009).

- Mononuclear Ruthenium Complexes : Synthesis of mononuclear ruthenium complexes using 5,6-diphenyl-3-(pyridine-2-yl)-1,2,4-triazine as a chelating ligand has been achieved, revealing a piano-stool geometry around the metal center (Therrien, Saïd-Mohamed, & Süss-Fink, 2008).

Crystallography

- Crystal Structure Analysis : A study on a second monoclinic polymorph of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine has been reported, focusing on the unit-cell dimensions and the orientation of the pyridine ring with respect to the triazine ring (Eltayeb et al., 2007).

Synthesis and Applications in Catalysis

- Chiral Oxazoline Ligands : Synthesis and catalytic activity of chiral ligands incorporating 5,6-diphenyl-3-{3-[(4S/R)-4-R/Ar-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl}amino-1,2,4-triazines have been explored, particularly in the context of copper-catalyzed enatioselective nitroaldol reactions (Wolińska, 2016).

DNA Interactions

- DNA Binding : Cobalt(III) complexes containing asymmetric ligands, including 3-(pyridine-2-yl)-5,6-diphenyl-as-triazine, have been synthesized and characterized for their binding with calf thymus DNA, indicating the impact of the size and shape of the intercalated ligand on binding affinity (Wang et al., 2004).

Coordination Studies

- Coordination with Copper Cations : Investigations into the reactions of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine with different copper salts have led to the synthesis of various copper complexes, characterized structurally and spectroscopically (Machura et al., 2008).

Bioinorganic Chemistry

- Sulfonated Zinc-Triazine Complexes : Novel sulfonated zinc-triazine complexes have been synthesized and characterized, including those with a pyridyl triazine core. These complexes have been studied for their binding with bovine serum albumin, indicating their potential in biological applications (Abeydeera, Perera, & Perera, 2018).

Chromogenic Reagents

- Iron(II) Sensitivity : As-triazines, including those with 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, have been explored as chromogenic reagents for iron(II), with some derivatives showing higher sensitivity than previously known compounds (Almog et al., 1996).

Propiedades

Nombre del producto |

5,6-Diphenyl-3-pyridin-4-yl-1,2,4-triazine |

|---|---|

Fórmula molecular |

C20H14N4 |

Peso molecular |

310.4 g/mol |

Nombre IUPAC |

5,6-diphenyl-3-pyridin-4-yl-1,2,4-triazine |

InChI |

InChI=1S/C20H14N4/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-24-20(22-18)17-11-13-21-14-12-17/h1-14H |

Clave InChI |

HSJXYUNRWXCLBY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)

![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)